molecular formula C10H8N2O B1590844 Isoquinoline-3-carboxamide CAS No. 50458-77-0

Isoquinoline-3-carboxamide

Cat. No.: B1590844
CAS No.: 50458-77-0
M. Wt: 172.18 g/mol
InChI Key: KKSZSACCVDIWIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoquinoline-3-carboxamide is a heterocyclic organic compound featuring a fused benzene and pyridine ring (isoquinoline core) with a carboxamide group at the 3-position. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling modifications that enhance binding affinity, solubility, and metabolic stability. Derivatives of this compound are synthesized via multi-step routes, including chlorination of the carboxylic acid precursor (using reagents like SOCl₂ or POCl₃), followed by coupling with amines or malonate derivatives . For example, (3S,4S)-N-(3-cyano-4-fluorophenyl)-1-oxo-3-(pyridin-3-yl)-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinoline-4-carboxamide (SJ733) is a clinically explored derivative with antimalarial activity, highlighting the pharmacological relevance of this core .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoquinoline-3-carboxamide can be synthesized through various methods. One common approach involves the Pomeranz-Fritsch reaction, which entails the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal in an acidic medium . Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Transition metal-catalyzed reactions and green chemistry approaches are also explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Isoquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Applications

Isoquinoline-3-carboxamide has garnered attention for its potential in treating various diseases, particularly autoimmune conditions and cancers.

Cancer Therapeutics

Research indicates that isoquinoline derivatives can exhibit anti-cancer properties. For example, compounds similar to this compound have been shown to enhance the cytotoxicity of natural killer (NK) cells against tumor cells, such as B16F10 melanoma cells, by modulating immune responses through the S100A9 protein. This protein plays a crucial role in inflammatory processes and is implicated in cancer progression.

Case Study:
A study involving a novel isoquinoline compound demonstrated high therapeutic efficacy against tumors with low systemic toxicity in animal models. This compound utilized multiple isoquinoline-3-carboxylic acid moieties as pharmacophores, suggesting a promising strategy for anti-tumor drug design .

Autoimmune Diseases

This compound is being investigated for its ability to treat autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Its mechanism involves inhibiting the interaction of S100A9 with pro-inflammatory receptors like TLR4 and RAGE, thereby reducing inflammation.

Data Table: Potential Therapeutic Effects of this compound

Disease TypeMechanism of ActionReference
CancerEnhances NK cell cytotoxicity
Multiple SclerosisInhibits pro-inflammatory signaling
Rheumatoid ArthritisModulates immune responses

Biochemical Applications

This compound serves as a valuable tool in biochemical research due to its interactions with various biological targets.

Enzyme Inhibition

The compound has been studied for its binding affinity with enzymes and receptors involved in critical biochemical pathways. For instance, it can act as an inhibitor for specific proteases, impacting various metabolic processes.

Molecular Mechanism:
The interaction of this compound with S100A9 inhibits its pro-inflammatory signaling pathways, which are crucial in diseases characterized by excessive inflammation.

Molecular Docking Studies

Computational studies utilizing molecular docking techniques have shown that structural modifications of isoquinoline derivatives can significantly alter their binding affinities and selectivity towards biological targets. This approach is essential for optimizing the pharmacological profiles of these compounds .

Industrial Applications

This compound is also explored in industrial settings, particularly in pharmaceutical development.

Drug Development

The compound acts as a building block for synthesizing more complex heterocyclic compounds used in drug formulation. Its derivatives are being evaluated for their potential to serve as lead compounds in developing new medications targeting infectious diseases and cancer .

Case Study:
Recent advancements have led to the synthesis of novel isoquinoline alkaloids with documented biological activities such as antibacterial and antitumor effects, showcasing the compound's versatility in drug discovery .

Mechanism of Action

The mechanism of action of isoquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, it binds to the S100A9 protein, inhibiting its interaction with proinflammatory receptors such as Toll-like receptor 4 (TLR4) and receptor for advanced glycation end products (RAGE). This inhibition reduces the inflammatory response, making it a potential therapeutic agent for autoimmune diseases . Additionally, this compound can activate natural killer cells via the aryl hydrocarbon receptor, enhancing their immunoregulatory functions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among isoquinoline-3-carboxamide derivatives include substitutions on the isoquinoline ring, stereochemistry, and functional group additions (e.g., halogens, trifluoroethyl groups). Below is a comparative analysis of select derivatives:

Compound Molecular Formula MW (g/mol) Key Substituents Notable Properties
This compound (base structure) C₁₀H₈N₂O 172.18 - LogP: 1.2; moderate solubility in polar aprotic solvents
(R)-1,2,3,4-Tetrahydrothis compound C₁₀H₁₂N₂O 176.22 Tetrahydro ring; R-configuration Density: 1.169 g/cm³; pKa: 15.58; enhanced solubility due to reduced aromaticity
5-Chloroisoquinoline-3-carboxylic acid C₁₀H₆ClNO₂ 207.61 Cl at C5; carboxylic acid Increased electrophilicity; potential for metal coordination
(3S,4S)-N-(3-Cyano-4-fluorophenyl)-1-oxo-3-(pyridin-3-yl)-2-(2,2,2-trifluoroethyl)-dihydroisoquinoline-4-carboxamide C₂₅H₁₇F₄N₅O₂ 507.43 Trifluoroethyl, pyridinyl, cyano-fluorophenyl High metabolic stability (trifluoroethyl group); potent antimalarial activity (IC₅₀ < 50 nM)
1-(Cyclopropylmethoxy)isoquinoline-3-carboxylic acid C₁₅H₁₃NO₃ 255.27 Cyclopropylmethoxy at C1 Improved lipophilicity (LogP: 2.8); potential CNS penetration

Key Research Findings and Challenges

  • Metabolic Stability : Trifluoroethyl and cyclopropylmethoxy substituents reduce oxidative metabolism, prolonging half-life .
  • Solubility Limitations: Base this compound suffers from poor aqueous solubility, addressed via tetrahydro ring saturation or polar substituents (e.g., pyridinyl groups) .
  • Toxicity Concerns : Halogenated derivatives (e.g., 5-chloro) may exhibit off-target effects, necessitating rigorous toxicity profiling .

Biological Activity

Isoquinoline-3-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and immunology. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.

This compound primarily interacts with the S100A9 protein, which is crucial in inflammatory responses. It binds to S100A9, inhibiting its interaction with pro-inflammatory receptors such as Toll-like receptor 4 (TLR4) and receptor for advanced glycation end products (RAGE) . This inhibition leads to enhanced activation of natural killer (NK) cells, improving their cytotoxicity against tumor cells, such as B16F10 melanoma cells.

Antitumor Activity

Research indicates that isoquinoline derivatives exhibit significant antitumor properties. A notable study synthesized a compound combining isoquinoline-3-carboxylic acid moieties that demonstrated high therapeutic efficacy and low systemic toxicity in vivo . The following table summarizes key findings on the antitumor effects of this compound derivatives:

CompoundCancer TypeMechanismEfficacy
Compound 6Various tumorsMultiple pharmacophoresHigh therapeutic efficacy, low toxicity
TasquinimodProstate cancerDisruption of HDAC4 signalingIncreased time-to-progression in clinical trials

Immunomodulatory Effects

This compound enhances NK cell activity, which is vital for immune surveillance against tumors. It has been shown to activate these cells via the aryl hydrocarbon receptor (AhR), enhancing their cytotoxic functions and immunoregulatory capabilities. This mechanism highlights its potential as an immunotherapeutic agent.

Case Studies

  • Tasquinimod in Prostate Cancer : In clinical trials, tasquinimod, a third-generation quinoline-3-carboxamide analog, was evaluated for its effects on metastatic castration-resistant prostate cancer (mCRPC). Although it increased time-to-progression, it did not significantly improve overall survival. The study emphasized the need for higher doses to achieve optimal therapeutic effects .
  • In Vivo Efficacy : A study involving the evaluation of this compound derivatives showed promising results in various cancer models. These compounds were well tolerated and demonstrated significant antitumor activity across different xenograft models .

Biochemical Pathways

This compound's interaction with S100A9 plays a crucial role in modulating inflammatory pathways. By inhibiting S100A9's interaction with TLR4 and RAGE, this compound can potentially reduce inflammatory responses associated with various diseases, including cancer. The following biochemical properties are noteworthy:

  • Enhancement of NK Cell Cytotoxicity : Activation of NK cells leads to improved targeting and destruction of malignant cells.
  • Modulation of Inflammatory Responses : By interfering with S100A9 signaling, this compound may mitigate chronic inflammation linked to tumor progression.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Isoquinoline-3-carboxamide derivatives, and how can reaction yields be improved?

  • This compound derivatives are typically synthesized via condensation, oxidation, or substitution reactions. Key steps include selecting appropriate catalysts (e.g., Lewis acids for Friedel-Crafts alkylation) and optimizing reaction conditions (temperature, solvent polarity). For example, 7-Chloroisoquinoline-3-carboxylic acid synthesis involves chlorination at the 7-position followed by carboxylation at the 3-position, with yields improved by controlling stoichiometry and reaction time . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity.

Q. How can researchers validate the structural integrity of this compound analogs?

  • Structural validation requires spectroscopic techniques:

  • NMR : Confirm substitution patterns (e.g., aromatic protons in 7-Chloroisoquinoline-3-carboxylic acid appear as doublets at δ 7.8–8.2 ppm) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ for C₁₀H₆ClNO₂: m/z 224.02) .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen bonding interactions .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

  • Use standardized protocols:

  • Broth Microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-Kill Assays : Assess bactericidal kinetics under controlled pH and temperature .

Advanced Research Questions

Q. How can contradictory results in pharmacological studies (e.g., anticancer vs. cytotoxic effects) be systematically addressed?

  • Contradictions often arise from assay variability or structural-activity nuances. Mitigation strategies include:

  • Dose-Response Analysis : Establish EC₅₀/IC₅₀ curves across multiple cell lines (e.g., HepG2 vs. HEK293) to differentiate selective toxicity .
  • SAR Studies : Compare analogs (e.g., 7-Cl vs. 7-Br substitutions) to identify functional groups driving specificity .
  • Mechanistic Profiling : Use transcriptomics or proteomics to elucidate pathways (e.g., apoptosis vs. necrosis markers) .

Q. What computational methods are recommended for predicting this compound interactions with biological targets?

  • Combine:

  • Molecular Docking (AutoDock Vina) : Simulate binding to receptors (e.g., PARP-1 active site) using PubChem-derived 3D structures .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR Models : Corrogate electronic (HOMO/LUMO) and steric (LogP) descriptors with bioactivity data .

Q. How should researchers contextualize in vitro findings within broader physiological systems?

  • Multi-Omics Integration : Cross-reference transcriptomic data with metabolomic profiles to identify off-target effects .
  • Ex Vivo Models : Use organoids or tissue slices to mimic in vivo microenvironments, accounting for factors like pH and hypoxia .

Q. Methodological and Ethical Considerations

Q. What statistical approaches are appropriate for analyzing dose-dependent bioactivity data?

  • Nonlinear Regression (GraphPad Prism) : Fit sigmoidal curves to determine Hill coefficients and efficacy thresholds .
  • ANOVA with Tukey’s Post Hoc Test : Compare treatment groups while controlling for type I errors .

Q. How can researchers ensure ethical compliance during in vivo evaluation of this compound derivatives?

  • IACUC Protocols : Obtain approval (e.g., Protocol #XYZ-2025) for animal studies, specifying humane endpoints and sample sizes .
  • 3Rs Principle : Replace mammalian models with C. elegans or zebrafish where feasible .

Q. Data Interpretation and Reporting

Q. What strategies resolve discrepancies between computational predictions and experimental results?

  • Free Energy Perturbation (FEP) : Refine docking poses by calculating binding energy differences (<1 kcal/mol accuracy) .
  • Experimental Replicates : Perform triplicate assays to identify outliers (e.g., pH-sensitive compound degradation) .

Q. How should researchers structure a manuscript to highlight the novelty of this compound findings?

  • Abstract : State the compound’s unique mechanism (e.g., "first PARP-1 inhibitor with dual kinase modulation") .
  • Methods : Detail synthetic protocols (e.g., "microwave-assisted synthesis reduced reaction time by 60%") .
  • Discussion : Contrast results with prior literature (e.g., "Unlike quinoline-2-carboxamides, our analogs show reduced hepatotoxicity") .

Properties

IUPAC Name

isoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-10(13)9-5-7-3-1-2-4-8(7)6-12-9/h1-6H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSZSACCVDIWIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565532
Record name Isoquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50458-77-0
Record name Isoquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Isoquinoline-3-carboxamide
Isoquinoline-3-carboxamide
Isoquinoline-3-carboxamide
Isoquinoline-3-carboxamide
Isoquinoline-3-carboxamide
Isoquinoline-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.